N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
Description
N-[5-(Acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by:
- A central pyrazole ring substituted with a phenyl group (position 1) and an isopropyl group (position 3).
- A carboxamide linkage at position 5, connected to a 5-acetylamino-2-methoxyphenyl moiety.
Properties
Molecular Formula |
C22H24N4O3 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-phenyl-5-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C22H24N4O3/c1-14(2)18-13-20(26(25-18)17-8-6-5-7-9-17)22(28)24-19-12-16(23-15(3)27)10-11-21(19)29-4/h5-14H,1-4H3,(H,23,27)(H,24,28) |
InChI Key |
JADJBXLDHZQWMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: Subsequent steps include the introduction of the phenyl and isopropyl groups through substitution reactions. These reactions may involve the use of reagents such as phenylhydrazine and isopropyl bromide.
Acetylation and Methoxylation: The acetylamino and methoxy groups are introduced through acetylation and methoxylation reactions, respectively. Acetylation can be achieved using acetic anhydride, while methoxylation may involve the use of methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which may reduce carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
The compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on specific enzymes or receptors, contributing to the development of new drugs.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxamide Derivatives
Structural Modifications and Substituent Effects
The compound’s structural analogs vary in substituents on the pyrazole ring and aryl groups, influencing physicochemical and biological properties. Key comparisons include:
Compound 3a ()
- Structure: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
- Substituents: Chloro (position 5), methyl (position 3), and cyano groups.
- Molecular Weight : 403.1 g/mol.
- Melting Point : 133–135°C.
- Yield : 68%.
N-(5,6-Dimethoxy-2,3-Dihydro-1H-Inden-1-yl)-3-(Thiophen-2-yl)-1H-Pyrazole-5-Carboxamide ()
- Structure : Features a thiophene substituent (position 3) and a dihydroindenyl group.
- Molecular Weight : 369.44 g/mol.
- Key Difference : The thiophene ring introduces sulfur-based electronic effects, which may enhance interactions with hydrophobic enzyme pockets compared to the target compound’s phenyl group .
5-(5-Chloro-2-Thienyl)-N′-[(E)-(2-Methoxyphenyl)Methylene]-1H-Pyrazole-3-Carbohydrazide ()
- Structure : Incorporates a thienyl group and a hydrazide linkage.
Physicochemical Properties
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide, a novel pyrazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a pyrazole ring and various functional groups that contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 392.5 g/mol. The presence of the acetylamino group enhances solubility and reactivity, while the methoxy group may facilitate interactions with biological targets, making it a promising candidate for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. The mechanisms of action are believed to involve modulation of specific enzyme activities and receptor interactions related to pain and inflammation pathways.
The compound likely interacts with various biological targets, including:
- Enzymes : It may inhibit enzymes involved in inflammatory processes, leading to reduced production of pro-inflammatory mediators.
- Receptors : Interaction with pain signaling receptors could result in analgesic effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-Pyrazole Derivatives | Pyrazole ring with various substitutions | Anti-inflammatory, analgesic |
| Acetaminophen | Para-hydroxyacetanilide structure | Analgesic, antipyretic |
| Indomethacin | Indole structure with carboxylic acid | Non-steroidal anti-inflammatory |
The unique combination of functional groups in this compound may impart distinct pharmacological properties not observed in other similar compounds.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of this compound in various experimental models:
- Anti-inflammatory Activity : In vitro studies showed that the compound significantly inhibited the production of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone. For instance, one study reported up to 85% inhibition of TNF-α at a concentration of 10 µM, highlighting its potential as an anti-inflammatory agent .
- Analgesic Effects : Animal models have indicated that administration of this compound resulted in notable pain relief in models of acute and chronic pain, suggesting its utility in pain management therapies .
- Antimicrobial Properties : Preliminary screening against various bacterial strains revealed promising antimicrobial activity, indicating potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
